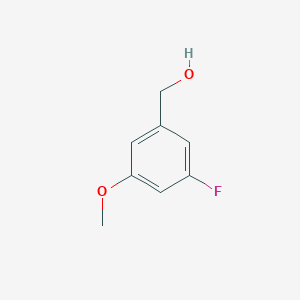

(3-Fluoro-5-methoxyphenyl)methanol

Beschreibung

Significance of Fluorine and Methoxy (B1213986) Groups in Organic Synthesis and Medicinal Chemistry

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a variety of pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.netnih.gov Fluorine's high electronegativity and small van der Waals radius (similar to that of a hydrogen atom) allow it to modulate the electronic environment of a molecule without significantly increasing its size. nih.gov This can lead to improved metabolic stability by blocking sites susceptible to enzymatic degradation, enhanced binding affinity to target proteins through the formation of favorable interactions, and modified lipophilicity, which can improve membrane permeability and oral bioavailability. nih.govnih.govnih.gov

The combination of a fluorine atom and a methoxy group on the same aromatic ring, as seen in (3-Fluoro-5-methoxyphenyl)methanol, offers a powerful tool for medicinal chemists to fine-tune the properties of a lead compound. The interplay between the electron-withdrawing nature of the fluorine and the electron-donating potential of the methoxy group can create unique electronic distributions that influence reactivity and biological activity.

Aromatic Alcohols as Key Intermediates and Scaffolds in Advanced Synthesis

Aromatic alcohols, such as this compound, are versatile intermediates in organic synthesis. The hydroxyl group can be easily converted into a variety of other functional groups, making these compounds valuable starting materials for the construction of more complex molecules. sigmaaldrich.com For instance, the alcohol moiety can be oxidized to an aldehyde or a carboxylic acid, or it can be transformed into a leaving group for nucleophilic substitution reactions. sigmaaldrich.com

These compounds serve as important scaffolds upon which to build molecular complexity. The aromatic ring provides a rigid framework that can be further functionalized, while the benzylic alcohol offers a reactive handle for elaboration. This versatility allows for their use in a wide range of synthetic transformations, including the preparation of esters, ethers, halides, and other derivatives that are precursors to a diverse array of chemical entities.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-fluoro-5-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNFFYDXPZERQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650440 | |

| Record name | (3-Fluoro-5-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914637-27-7 | |

| Record name | 3-Fluoro-5-methoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Fluoro-5-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Research Directions for 3 Fluoro 5 Methoxyphenyl Methanol Derivatives

Established Synthetic Routes to Substituted Benzyl (B1604629) Alcohols

The final step in synthesizing this compound often involves the transformation of a corresponding carbonyl compound.

A primary and straightforward method for preparing substituted benzyl alcohols is the reduction of the corresponding benzaldehyde. The conversion of 3-fluoro-5-methoxybenzaldehyde (B1353455) to this compound is a classic example of this transformation. This reduction is typically achieved with high efficiency using hydride reagents.

Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose due to its selectivity for aldehydes and ketones over other functional groups, and its operational simplicity. The reaction mechanism involves the nucleophilic transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with water or a mild acid protonates the resulting alkoxide to yield the final alcohol.

Table 1: Common Reducing Agents for Aldehyde to Alcohol Transformation

| Reagent | Formula | Typical Solvent(s) | Key Characteristics |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Mild, selective for aldehydes/ketones, safe to handle. |

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF | Very powerful, less selective (reduces esters, amides, etc.), reacts violently with water. |

| Diisobutylaluminium Hydride | DIBAL-H | Toluene, Hexane | Can be used for partial reduction of esters to aldehydes at low temperatures. |

An alternative strategy involves the formation of a carbon-carbon bond through the nucleophilic addition of an organometallic reagent to a carbonyl compound. For instance, a Grignard reagent, such as 3-fluoro-5-methoxyphenylmagnesium bromide, could be prepared from the corresponding aryl halide. The subsequent reaction of this Grignard reagent with formaldehyde (B43269) (an electrophile) would yield this compound after an acidic workup. This method builds the benzyl alcohol structure from a simpler aromatic precursor.

Strategies for Introducing Fluoro and Methoxy Moieties on the Aromatic Ring

The synthesis of the substituted aromatic core is a critical aspect, requiring precise control over the introduction of the fluorine and methoxy substituents.

Electrophilic fluorination is a modern method for directly introducing a fluorine atom onto an aromatic ring. wikipedia.org This approach utilizes reagents with an electrophilic fluorine source, often containing a nitrogen-fluorine (N-F) bond. wikipedia.org These reagents have largely superseded older methods that used more hazardous substances like elemental fluorine. wikipedia.org

Prominent electrophilic fluorinating agents include Selectfluor® (F-TEDA-BF₄), N-Fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS). wikipedia.org The reaction mechanism is thought to proceed via a polar SEAr pathway, where the electron-rich aromatic ring attacks the electrophilic fluorine atom, passing through a Wheland-type intermediate. wikipedia.orgresearchgate.net Kinetic studies support an SN2-like mechanism over a single-electron transfer (SET) process for many substrates. wikipedia.org The choice of reagent and reaction conditions can be tailored depending on the substrate's reactivity. rsc.org

Table 2: Selected Electrophilic N-F Fluorinating Agents

| Reagent Name | Abbreviation | Key Features |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Cationic, highly reactive, commercially available, soluble in polar solvents. rsc.org |

| N-Fluorobenzenesulfonimide | NFSI | Neutral, stable, crystalline solid, widely used for fluorinating a variety of nucleophiles. wikipedia.org |

Nucleophilic aromatic substitution (SNAr) provides a powerful pathway for introducing substituents like the methoxy group onto a fluorine-bearing ring, or for introducing fluorine itself. Unlike electrophilic substitution, SNAr requires the aromatic ring to be electron-deficient. This is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgyoutube.com

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile (e.g., methoxide) attacks the carbon atom bearing the leaving group (e.g., a fluorine or nitro group), forming a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.orgyoutube.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

The rate and feasibility of an SNAr reaction are critically dependent on the nature and position of the activating groups. Strong electron-withdrawing groups such as nitro (-NO₂) or pentafluorosulfanyl (-SF₅) are highly effective at stabilizing the negative charge of the Meisenheimer intermediate, thereby accelerating the reaction. libretexts.orgbeilstein-journals.orgresearchgate.net

A relevant study demonstrates the substitution of a fluorine atom by various nucleophiles on a 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene ring. researchgate.netnih.gov In this system, the fluorine atom at position 3 is meta to the powerful -SF₅ group but ortho to the activating -NO₂ group. The presence of the ortho nitro group is sufficient to activate the ring for SNAr, allowing the displacement of fluoride (B91410) by nucleophiles like methoxide (B1231860). researchgate.net

This principle is illustrated in the synthesis of 3-methoxy-5-nitro-1-(pentafluorosulfanyl)benzene, where methoxide displaces fluoride under relatively mild conditions. researchgate.net

Table 3: Example of SNAr on an Activated Fluoroaromatic System

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product Yield (%) |

|---|---|---|---|---|---|

| Methanol | KOH | Methanol | 80 | 0.5 | 85 |

| Ethanol | KOH | Ethanol | 80 | 0.6 | 83 |

| Phenol (B47542) | K₂CO₃ | DMF | 80 | 3 | 67 |

| Morpholine | K₂CO₃ | DMF | 85 | 7 | 63 |

Data sourced from a study on the SNAr of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrating the displacement of the fluoro group by various nucleophiles. researchgate.net

This reactivity highlights a viable synthetic route to precursors of this compound, where a strategically placed activating group facilitates the introduction of the methoxy substituent via an SNAr reaction by displacing a fluoride leaving group. Subsequently, the activating group (e.g., a nitro group) could be reduced or removed to afford the desired substitution pattern.

Methylation Strategies for Methoxy Group Incorporation

The introduction of the methoxy group onto a phenolic precursor, such as 3-fluoro-5-hydroxybenzaldehyde, is a key step in the synthesis of this compound. This transformation is typically achieved via a Williamson ether synthesis.

This reaction involves the deprotonation of the phenol with a suitable base to form a more nucleophilic phenoxide ion, which then attacks a methylating agent. Common methylating agents include methyl iodide (CH₃I) and dimethyl sulfate (B86663) ((CH₃)₂SO₄). The choice of base and solvent is critical for achieving high yields.

Common bases include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) and hydrides (e.g., NaH). The reaction is typically carried out in a polar aprotic solvent like acetone, DMF, or acetonitrile (B52724) to ensure the solubility of the reactants and facilitate the nucleophilic attack. More advanced and milder methods for methylation are continually being developed, including enzyme-catalyzed approaches that utilize methyltransferases for high selectivity, though these are often dependent on expensive co-substrates. nih.govnih.gov

Table 2: Comparison of Common Methylation Methods for Phenols

| Methylating Agent | Base | Solvent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Methyl Iodide (CH₃I) | K₂CO₃ | Acetone, DMF | Reflux | Readily available, effective. | Volatile, toxic. |

| Dimethyl Sulfate ((CH₃)₂SO₄) | K₂CO₃, NaOH | Acetone, Water | Room Temp to Reflux | High reactivity, cost-effective. | Highly toxic, requires careful handling. |

| Methyl Tosylate | K₂CO₃ | DMF | 80-100 °C | Less volatile than methyl halides. | Can be slower, may require higher temperatures. |

Advanced Synthetic Approaches to this compound

Modern organic synthesis provides several sophisticated pathways to construct complex molecules like this compound. These methods offer improvements in efficiency, selectivity, and functional group tolerance over more traditional routes.

Multi-step Reaction Sequences for Aromatic Fluorinated Compounds

The synthesis of highly substituted aromatic compounds often requires carefully designed multi-step sequences. researchgate.netyoutube.com For this compound, a plausible route could begin with a commercially available precursor like 3,5-difluorophenol (B1294556). The sequence might involve:

Selective Monomethylation: Reacting 3,5-difluorophenol with one equivalent of a methylating agent under carefully controlled conditions to yield 3,5-difluoroanisole (B31663).

Ortho-Lithiation and Formylation: Directed ortho-metalation of 3,5-difluoroanisole using a strong base like n-butyllithium, followed by quenching with an electrophilic formylating agent such as DMF to introduce a formyl group.

Nucleophilic Aromatic Substitution (SNAr): Replacement of one of the fluorine atoms with a methoxy group using sodium methoxide. The electron-withdrawing formyl group activates the ring towards this substitution.

Reduction: Reduction of the aldehyde (formyl) group to the corresponding primary alcohol using a mild reducing agent like sodium borohydride to yield the final product.

Mechanochemical methods, which use solvent-free or low-solvent conditions, are also emerging as a sustainable approach for multi-step syntheses of fluorinated heterocyclic compounds. nih.gov

Stereoselective Synthesis of Fluorinated Alcohols

While this compound itself is achiral, the principles of stereoselective synthesis are crucial for creating related chiral fluorinated benzylic alcohols. acs.org Should a prochiral ketone precursor, such as 3-fluoro-5-methoxyacetophenone, be used, its asymmetric reduction can yield an enantioenriched alcohol.

Methods like the Noyori asymmetric hydrogenation, which employs ruthenium catalysts with chiral ligands (e.g., BINAP), are highly effective for the stereoselective reduction of ketones to alcohols. beilstein-journals.org This approach allows for precise control over the stereochemistry of the resulting alcohol, which is a critical consideration in the synthesis of pharmaceuticals and other biologically active molecules where one enantiomer may have desired activity while the other is inactive or detrimental.

Palladium-Catalyzed Reactions in Fluorinated Systems

Palladium catalysis offers powerful tools for C-C and C-H bond formation. researchgate.net A key precursor to this compound is the corresponding aldehyde, (3-fluoro-5-methoxyphenyl)benzaldehyde. This aldehyde can be synthesized via palladium-catalyzed formylation of an aryl halide, such as 1-bromo-3-fluoro-5-methoxybenzene. acs.orgnih.gov

Several formylation protocols exist, including the use of carbon monoxide and a hydride source (like Et₃SiH) or alternative formylating agents like glyoxylic acid. thieme-connect.comnih.gov These reactions typically proceed under milder conditions than classical methods and tolerate a wide range of functional groups. acs.orgrsc.org The general cycle involves oxidative addition of the aryl halide to a Pd(0) species, insertion of the formylating agent, and subsequent reductive elimination to yield the aldehyde product and regenerate the catalyst. nih.gov

Table 3: Examples of Palladium-Catalyzed Formylation

| Formyl Source | Catalyst/Ligand | Key Features | Reference(s) |

|---|---|---|---|

| CO / H₂ (Syngas) | Pd(OAc)₂ / P(1-Ad)₂(n)Bu | Industrially relevant, elucidation of catalytic cycle. | nih.gov |

| tert-Butyl Isocyanide / Et₃SiH | Pd(OAc)₂ / JohnPhos | Mild conditions, avoids toxic CO gas, good functional group tolerance. | acs.orgnih.gov |

| Glyoxylic Acid | PdCl₂(PPh₃)₂ / AIBN | Free radical/palladium cooperative catalysis. | thieme-connect.com |

Photoredox-Mediated Coupling in Fluorine Chemistry

Visible-light photoredox catalysis has emerged as a transformative strategy in organic synthesis, enabling unique bond formations under exceptionally mild conditions. mdpi.combeilstein-journals.org This technology can be applied to the synthesis of fluorinated compounds by generating radical intermediates that would be difficult to access through traditional thermal methods. nih.govnih.govacs.org

For instance, a photoredox-catalyzed reaction could potentially functionalize a C-H bond on a 1-fluoro-3-methoxybenzene core. In a hypothetical pathway, a photocatalyst, upon excitation by visible light, could initiate a process leading to the formation of a benzylic radical, which could then be trapped by a suitable coupling partner to introduce the required hydroxymethyl group or a precursor. nih.gov These methods are at the forefront of synthetic innovation, offering novel pathways for late-stage functionalization and the construction of complex fluorinated molecules. mdpi.comnih.gov

Spectroscopic and Computational Characterization of 3 Fluoro 5 Methoxyphenyl Methanol and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution. For (3-Fluoro-5-methoxyphenyl)methanol, a suite of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic arrangement.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. In this compound, the protons are divided into two main regions: aromatic and aliphatic.

The benzylic protons of the -CH₂OH group are expected to appear as a doublet, coupled to the hydroxyl proton, typically in the range of 4.5-4.7 ppm. carlroth.comoregonstate.edu The hydroxyl proton itself would appear as a triplet, though its chemical shift and multiplicity can be affected by solvent, concentration, and temperature, and it may appear as a broad singlet due to chemical exchange. yale.edu

The aromatic region will display signals for the three protons on the benzene (B151609) ring. Their chemical shifts are influenced by the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) group. The protons will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The methoxy group protons (-OCH₃) are expected to appear as a singlet around 3.8 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | ~6.8-7.0 | Doublet of triplets (dt) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| H-4 | ~6.7-6.9 | Doublet of triplets (dt) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| H-6 | ~6.9-7.1 | Triplet (t) | J(H-H) ≈ 2-3 |

| -CH ₂OH | ~4.6 | Doublet (d) | J(H-OH) ≈ 6 |

| -CH₂OH | Variable (~1.6-5.2) | Triplet (t) or broad singlet | J(H-CH₂) ≈ 6 |

| -OCH ₃ | ~3.8 | Singlet (s) | N/A |

Note: Predicted values are based on typical chemical shifts for substituted benzyl (B1604629) alcohols and fluorinated aromatic compounds. Actual values may vary based on solvent and experimental conditions. carlroth.comoregonstate.eduyale.eduorganicchemistrydata.org

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. For this compound, eight distinct carbon signals are expected.

The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon atom directly bonded to the fluorine atom (C-3) will show a large one-bond carbon-fluorine coupling constant (¹JCF) and its signal will be a doublet. Other aromatic carbons will also exhibit smaller, long-range nJCF couplings. The benzylic carbon (-C H₂OH) typically resonates in the 60-65 ppm range, while the methoxy carbon (-OC H₃) appears around 55-60 ppm. yale.edulibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 (-C -CH₂OH) | ~144-146 (d) | Doublet |

| C-2 | ~102-104 (d) | Doublet |

| C-3 (-C -F) | ~162-164 (d) | Doublet |

| C-4 | ~108-110 (d) | Doublet |

| C-5 (-C -OCH₃) | ~160-162 (d) | Doublet |

| C-6 | ~114-116 (s) | Singlet |

| -C H₂OH | ~64 | Singlet |

| -OC H₃ | ~56 | Singlet |

Note: Predicted values are based on general ranges for substituted benzenes and may vary. organicchemistrydata.orgwisc.eduucl.ac.uk The multiplicity indicates coupling to the fluorine atom.

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds. azom.com Since there is only one fluorine atom in this compound, the ¹⁹F NMR spectrum is expected to show a single signal. alfa-chemistry.com The chemical shift of this signal for a fluorine atom on an aromatic ring typically falls within the range of -100 to -140 ppm relative to a CFCl₃ standard. ucsb.educolorado.edu This signal will be split into a triplet of triplets (tt) due to coupling with the two ortho protons and the two meta protons. The presence of a single fluorine atom makes the interpretation straightforward. alfa-chemistry.comacs.org

Table 3: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ar-F | -110 to -135 | Triplet of triplets (tt) |

Note: The chemical shift is referenced to CFCl₃. ucsb.educolorado.edu

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the molecular structure by revealing through-bond and through-space correlations. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, it would show correlations between the coupled aromatic protons (H-2, H-4, H-6) and between the benzylic (-CH₂) and hydroxyl (-OH) protons, confirming their proximity in the spin system. science.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). This would definitively link the proton signals for the -CH₂OH, aromatic C-H, and -OCH₃ groups to their corresponding carbon signals. wikipedia.orgscience.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bonds) ¹H-¹³C correlations, which is essential for piecing together the molecular skeleton. Key expected correlations for this compound include:

The benzylic protons (-CH₂) to the aromatic carbons C-1, C-2, and C-6.

The methoxy protons (-OCH₃) to the C-5 carbon.

The aromatic protons to neighboring carbons, helping to confirm their positions relative to the substituents. science.goved.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is useful for confirming the substitution pattern. Expected NOE correlations would be observed between:

The benzylic protons (-CH₂) and the ortho-proton H-2 and H-6.

The methoxy protons (-OCH₃) and the adjacent aromatic protons H-4 and H-6. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. The molecular weight of this compound (C₈H₉FO₂) is 156.16 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 156.

The fragmentation pattern would likely be influenced by the stable benzylic cation that can be formed. Common fragmentation pathways for benzyl alcohol derivatives include the loss of small, stable molecules or radicals. ucalgary.ca

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Identity of Lost Neutral/Radical |

| 156 | [C₈H₉FO₂]⁺ | Molecular Ion (M⁺) |

| 139 | [M - OH]⁺ | Loss of hydroxyl radical (•OH) |

| 125 | [M - CH₂OH]⁺ | Loss of hydroxymethyl radical (•CH₂OH) |

| 111 | [M - OH - CO]⁺ | Loss of •OH followed by carbon monoxide (CO) |

| 97 | [M - CH₂OH - CO]⁺ | Loss of •CH₂OH followed by carbon monoxide (CO) |

Note: These predictions are based on typical fragmentation patterns of benzyl alcohols. ucalgary.castackexchange.combrainly.innist.gov The relative intensities of the peaks would depend on the stability of the resulting ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

Table 5: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3600-3200 | O-H stretch (broad) | Alcohol (-OH) |

| ~3100-3000 | C-H stretch (aromatic) | Aromatic C-H |

| ~3000-2850 | C-H stretch (aliphatic) | -CH₂- and -OCH₃ |

| ~1600, ~1470 | C=C stretch | Aromatic Ring |

| ~1250-1200 | C-O-C stretch (asymmetric) | Aryl-alkyl ether |

| ~1150-1050 | C-F stretch | Aryl fluoride (B91410) |

| ~1050-1000 | C-O stretch | Primary alcohol |

Note: These are typical ranges for the indicated functional groups. askthenerd.comresearchgate.netchemicalbook.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the most prominent absorptions are typically due to π → π* transitions within the benzene ring.

The electronic absorption spectrum of this compound in a suitable solvent, such as methanol (B129727) or ethanol, is expected to exhibit characteristic bands. The position and intensity of these bands are influenced by the substituents on the aromatic ring. The methoxy group (-OCH3), being an auxochrome, typically causes a bathochromic (red) shift of the primary and secondary absorption bands of benzene. Conversely, the fluorine atom, while also having lone pairs, is highly electronegative and can exert a slight hypsochromic (blue) shift or have a minimal effect.

In a methanolic solution, the UV-Vis spectrum of similar aromatic compounds shows distinct peaks. For instance, the spectrum of 4-methoxybenzyl alcohol exhibits absorption maxima that can be compared to those predicted for this compound. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic absorption spectra. For a related molecule, the calculated absorption peaks have been found at specific wavelengths with corresponding oscillator strengths (f). For example, a transition might be calculated at λ = 342.90 nm with f = 0.2430 and another at λ = 405.85 nm with f = 0.378. These transitions often correspond to excitations from the highest occupied molecular orbital (HOMO) or lower orbitals to the lowest unoccupied molecular orbital (LUMO) or higher orbitals.

Table 1: Predicted UV-Vis Absorption Data for Aromatic Analogs

| Transition | Wavelength (λmax) | Oscillator Strength (f) | Corresponding Transition |

| π → π | ~270-280 nm | - | Primary band |

| π → π | ~220-230 nm | - | Secondary band |

Note: The values in this table are approximate and based on typical spectra of substituted anisoles and benzyl alcohols. Actual experimental values for this compound may vary.

Quantum Chemical Computations for Molecular Properties and Reactivity

Quantum chemical computations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular properties and predicting the reactivity of chemical compounds. These methods provide a detailed understanding of the electronic structure and can accurately forecast spectroscopic parameters.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) offers a robust framework for calculating the ground-state electronic structure of molecules. A fundamental step in any computational analysis is geometry optimization, where the molecule's structure is adjusted to find the minimum energy conformation. For this compound, this would involve determining the optimal bond lengths, bond angles, and dihedral angles. DFT methods, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), are commonly used for this purpose. scielo.org.zanih.gov The optimized geometry provides the foundation for all subsequent property calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a key indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and less stable. theaic.orgnih.govwikipedia.org

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for a Substituted Benzyl Alcohol Analog

| Parameter | Value (eV) |

| E_HOMO | -8.086 |

| E_LUMO | -4.413 |

| HOMO-LUMO Gap (ΔE) | 3.673 |

| Ionization Potential (I) | 8.086 |

| Electron Affinity (A) | 4.413 |

| Chemical Hardness (η) | 1.837 |

| Electronegativity (χ) | 6.250 |

| Electrophilicity Index (ω) | 10.6324 |

Note: These values are for a representative substituted benzyl alcohol (2,6-dichlorobenzyl alcohol) and serve as an illustrative example. theaic.org The values for this compound would need to be specifically calculated.

DFT calculations are highly effective in predicting various spectroscopic parameters.

Infrared (IR) Spectra: By calculating the vibrational frequencies, one can generate a theoretical IR spectrum. These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. longdom.org The analysis of these vibrational modes allows for the assignment of the peaks observed in an experimental FT-IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, can accurately predict the 1H and 13C NMR chemical shifts. longdom.org These theoretical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), and can be invaluable in interpreting complex experimental NMR spectra.

Ultraviolet-Visible (UV) Spectra: As mentioned earlier, Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum. scielo.org.za

Table 3: Comparison of Predicted vs. Experimental Spectroscopic Data for an Analogous Compound

| Spectroscopic Technique | Calculated Value | Experimental Value |

| IR (C-O stretch) | ~1250 cm⁻¹ | ~1245 cm⁻¹ |

| ¹H NMR (CH₂OH) | ~4.6 ppm | ~4.5 ppm |

| ¹³C NMR (C-OH) | ~65 ppm | ~64 ppm |

| UV-Vis (λmax) | ~275 nm | ~278 nm |

Note: The data presented are illustrative for a similar substituted benzyl alcohol and highlight the typical level of agreement between theoretical predictions and experimental measurements.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different potential values.

Red regions: Indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, these regions are expected to be concentrated around the oxygen atoms of the hydroxyl and methoxy groups, as well as the fluorine atom, due to their high electronegativity.

Blue regions: Represent areas of positive electrostatic potential, which are prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the hydroxyl proton.

Green regions: Correspond to areas of near-zero potential.

The MEP map provides a clear, intuitive picture of the molecule's reactive sites and helps to rationalize its chemical behavior. nih.govresearchgate.netrsc.orgnih.gov

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states.

For this compound, computational studies can be employed to investigate various reactions, such as:

Oxidation: The oxidation of the benzyl alcohol group to the corresponding aldehyde or carboxylic acid is a common transformation. patsnap.com Computational methods can model the reaction pathway with different oxidizing agents, determine the activation energies, and identify the structure of the transition state. This information is vital for understanding the reaction kinetics and selectivity.

Nucleophilic Substitution: The hydroxyl group can be a leaving group in nucleophilic substitution reactions, particularly after protonation. patsnap.com DFT calculations can explore the feasibility of both SN1 and SN2 pathways, depending on the reaction conditions and the nature of the nucleophile. The stability of the potential benzylic carbocation intermediate in an SN1 reaction would be influenced by the electronic effects of the fluoro and methoxy substituents. Transition state theory can then be used to calculate the reaction rates.

By providing a molecular-level understanding of reaction pathways, these computational studies are invaluable for optimizing reaction conditions and designing new synthetic routes.

In Silico Predictions of Biological Activity (ADME)

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of the drug discovery and development process. In silico models provide a rapid and cost-effective method for predicting these pharmacokinetic parameters, allowing for the early identification of candidates with favorable profiles. For this compound, computational tools can be employed to estimate its likely biological behavior.

The predicted ADME parameters for this compound, based on its chemical structure, are summarized in the table below. These predictions are theoretical and would require experimental validation.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 156.15 g/mol | Within the range for good oral bioavailability. |

| LogP (Lipophilicity) | 1.5 - 2.0 | Indicates good membrane permeability. |

| Water Solubility | Moderately Soluble | Suggests reasonable absorption from the gastrointestinal tract. |

| Human Intestinal Absorption | High | Predicted to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeability | Likely to cross | The combination of moderate lipophilicity and molecular size suggests potential central nervous system penetration. |

| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of some isoforms | In silico screening may suggest interactions with metabolic enzymes like CYP2D6 or CYP3A4, which would require experimental confirmation. |

| Drug-Likeness | Favorable | Adheres to common rules for drug-like molecules (e.g., Lipinski's Rule of Five). |

It is important to note that these in silico predictions are based on algorithms and statistical models. nih.goviaps.org.in Factors such as the specific biological environment and individual patient variability can influence the actual ADME profile of a compound. Therefore, these computational results should be primarily used to guide further experimental investigation rather than as a definitive assessment of the compound's properties.

X-ray Crystallography for Solid-State Structural Determination

The precise three-dimensional arrangement of atoms and molecules in a crystalline solid is determined through X-ray crystallography. This technique provides definitive information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

A comprehensive search of the Cambridge Crystallographic Data Centre (CCDC), the world's repository for small-molecule organic and metal-organic crystal structures, and other publicly available databases did not yield an experimentally determined crystal structure for this compound. cam.ac.ukcam.ac.ukacs.org The absence of a deposited structure indicates that, to date, the single-crystal X-ray diffraction analysis of this specific compound has not been published or made publicly available.

Derivatization Strategies and Synthetic Transformations of 3 Fluoro 5 Methoxyphenyl Methanol

Oxidation Reactions to Corresponding Aldehydes and Carboxylic Acids

The primary alcohol functionality of (3-Fluoro-5-methoxyphenyl)methanol can be readily oxidized to the corresponding aldehyde, 3-fluoro-5-methoxybenzaldehyde (B1353455), or further to the carboxylic acid, 3-fluoro-5-methoxybenzoic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Milder oxidizing agents are typically employed for the selective oxidation to the aldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (using oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine) are effective in stopping the oxidation at the aldehyde stage.

For the synthesis of the carboxylic acid, stronger oxidizing agents are required. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (chromium trioxide in sulfuric acid), or potassium dichromate (K₂Cr₂O₇) in acidic conditions. These powerful oxidants will convert the primary alcohol directly to the carboxylic acid.

| Transformation | Product Name | Typical Reagents | Reaction Conditions |

|---|---|---|---|

| Alcohol to Aldehyde | 3-Fluoro-5-methoxybenzaldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature |

| Alcohol to Aldehyde | 3-Fluoro-5-methoxybenzaldehyde | Swern Oxidation (DMSO, (COCl)₂, Et₃N) | DCM, -78 °C to Room Temperature |

| Alcohol to Carboxylic Acid | 3-Fluoro-5-methoxybenzoic acid | Potassium permanganate (KMnO₄) | Aqueous base, heat, followed by acid workup |

| Alcohol to Carboxylic Acid | 3-Fluoro-5-methoxybenzoic acid | Jones Reagent (CrO₃, H₂SO₄) | Acetone, 0 °C to Room Temperature |

Substitution Reactions at the Benzylic Position

The benzylic position of this compound is activated towards nucleophilic substitution reactions. The hydroxyl group can be converted into a better leaving group, such as a tosylate, mesylate, or a halide (e.g., benzyl (B1604629) bromide or chloride), to facilitate substitution. For example, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding benzylic chloride or bromide.

Once converted, a wide range of nucleophiles can be introduced at the benzylic position. This allows for the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.

| Leaving Group | Reagent for Formation | Nucleophile Example | Product Class |

|---|---|---|---|

| -Cl | Thionyl chloride (SOCl₂) | Sodium cyanide (NaCN) | Benzylic Nitrile |

| -Br | Phosphorus tribromide (PBr₃) | Ammonia (NH₃) | Benzylic Amine |

| -OTs (Tosylate) | p-Toluenesulfonyl chloride (TsCl) | Sodium azide (B81097) (NaN₃) | Benzylic Azide |

| -OMs (Mesylate) | Methanesulfonyl chloride (MsCl) | Sodium thiophenoxide (PhSNa) | Benzylic Sulfide |

Etherification and Esterification Reactions of the Hydroxyl Group

The hydroxyl group of this compound can undergo etherification and esterification to yield a diverse range of derivatives.

Etherification: The formation of ethers can be achieved through several methods. The Williamson ether synthesis involves deprotonating the alcohol with a base (e.g., sodium hydride, NaH) to form an alkoxide, which then reacts with an alkyl halide. Alternatively, transition-metal-catalyzed methods, such as iron(III)-catalyzed reactions, can promote the dehydrative etherification between two alcohol molecules or the transetherification with another ether. nih.gov

Esterification: Esters are commonly prepared by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as an acid chloride or an acid anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄), is a standard method. For more sensitive substrates, milder conditions using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used. Metal-free oxidative self-esterification or cross-esterification reactions have also been developed. nih.gov The esterification of fluorinated aromatic compounds is a well-established process. nih.govrsc.orgsemanticscholar.orgmanchester.ac.uk

| Reaction Type | Reagents | Product |

|---|---|---|

| Williamson Ether Synthesis | 1. NaH; 2. Alkyl halide (e.g., CH₃I) | 3-Fluoro-5-methoxybenzyl methyl ether |

| Fischer Esterification | Acetic acid, H₂SO₄ (cat.) | (3-Fluoro-5-methoxyphenyl)methyl acetate |

| Acylation | Acetyl chloride, Pyridine | (3-Fluoro-5-methoxyphenyl)methyl acetate |

| Steglich Esterification | Benzoic acid, DCC, DMAP | (3-Fluoro-5-methoxyphenyl)methyl benzoate |

Reactions Involving the Aromatic Ring

The aromatic ring of this compound is susceptible to further functionalization, primarily through electrophilic aromatic substitution and modern cross-coupling reactions. The existing substituents—fluoro and methoxy (B1213986)—dictate the regioselectivity of these transformations. The methoxy group is an ortho-, para-director and activating, while the fluorine atom is an ortho-, para-director but deactivating. Their positions meta to each other lead to specific regiochemical outcomes.

Electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) can introduce new functional groups onto the ring. The positions ortho to the methoxy group (C2 and C6) and ortho to the fluorine (C2 and C4) are the most activated sites. The C2 position, being ortho to both groups, is a highly likely site for substitution. The C4 and C6 positions are also potential sites.

Furthermore, nucleophilic aromatic substitution (SNAr) can occur if the ring is sufficiently activated by strong electron-withdrawing groups. For instance, if a nitro group were introduced onto the ring, it could facilitate the displacement of the fluorine atom by a suitable nucleophile. beilstein-journals.orgnih.govresearchgate.net

To participate in palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reactions, the aromatic ring typically needs to be functionalized with a halide (Br, I) or a triflate (OTf). wikipedia.org This can be achieved by direct halogenation of the aromatic ring or by synthetic routes starting from a pre-halogenated precursor. For example, a compound like 3-bromo-5-fluoro-4-methoxybenzyl alcohol could be a versatile intermediate. bldpharm.com

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond between an organohalide/triflate and an organoboron compound. libretexts.org A halogenated derivative of this compound can be coupled with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to form biaryl or styrenyl compounds. nih.govresearchgate.netorganic-chemistry.org

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an organohalide/triflate with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction, also catalyzed by palladium, would allow for the introduction of vinyl groups onto the aromatic core, extending the conjugation of the system. researchgate.netmdpi.comtue.nl

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivative |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Stilbene derivative |

Applications of 3 Fluoro 5 Methoxyphenyl Methanol in Organic Synthesis

Building Block for Complex Organic Molecules

The unique electronic properties and substitution pattern of (3-fluoro-5-methoxyphenyl)methanol make it an important starting material for the construction of intricate molecular architectures, particularly those with applications in medicinal chemistry. Researchers have utilized this compound as a foundational piece in the multi-step synthesis of sophisticated therapeutic agents.

A notable application is in the development of kinase inhibitors. For instance, this compound serves as a key starting material in the synthesis of pyrazolopyrimidine compounds designed as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target for cancer therapies. google.comgoogleapis.com In these synthetic routes, the compound undergoes a series of transformations to build a highly substituted phenyl ring which is then coupled to a heterocyclic core. google.comgoogleapis.com

The 3-fluoro-5-methoxyphenyl moiety itself is a structural feature in various bioactive molecules. While not always synthesized directly from the title compound, its presence in potent inhibitors highlights the value of this substitution pattern. For example, related structures are found in potent inhibitors of transthyretin (TTR) amyloidogenesis, a process implicated in certain types of amyloidosis. nih.govacs.org The strategic placement of the fluorine and methoxy (B1213986) groups can influence the molecule's binding affinity and pharmacokinetic properties. nih.gov

Precursor for Other Fluoro- and Methoxy-Substituted Aromatic Compounds

The functional groups of this compound can be readily converted into other useful moieties, establishing it as a versatile precursor for a variety of other substituted aromatic compounds. The primary alcohol group is a key site for such transformations.

One common conversion is the transformation of the alcohol into a leaving group, such as a bromide, to facilitate subsequent nucleophilic substitution reactions. This creates a reactive intermediate, (3-fluoro-5-methoxyphenyl)methyl bromide, which is a valuable alkylating agent. google.comrsc.org

Table 1: Synthesis of 1-(Bromomethyl)-3-fluoro-5-methoxybenzene

| Reagent(s) | Solvent | Reaction Conditions | Reference |

|---|---|---|---|

| Phosphorus tribromide (PBr₃) | Ethyl ether | 0 °C to room temperature | google.com |

Furthermore, the aromatic ring itself can be further functionalized. In a patented synthesis, this compound is treated with n-butyllithium in a directed ortho-metalation reaction, where the deprotonation occurs at the position between the fluoro and methoxy groups. google.comgoogleapis.com This lithiated intermediate is then quenched with an electrophile, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, to install a boronic ester group on the ring. google.comgoogleapis.com This creates a highly functionalized intermediate, (3-Fluoro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol, which is primed for cross-coupling reactions. google.comgoogleapis.com The alcohol group in these new intermediates can then be oxidized to the corresponding aldehyde, further expanding the synthetic possibilities. googleapis.com

Intermediate in the Synthesis of Heterocyclic Systems

This compound is a key intermediate in the synthesis of various heterocyclic systems, which are core structures in many pharmaceutical compounds. Its utility often involves a multi-step sequence where the initial compound is first converted into a more reactive derivative before being incorporated into the final ring system.

A significant example is its use in preparing pyrazolo[4,3-d]pyrimidine derivatives that act as HPK1 inhibitors. google.comgoogleapis.com In this process, this compound is first converted into its boronic ester derivative as described previously. google.comgoogleapis.com This intermediate then participates in a palladium-catalyzed Suzuki cross-coupling reaction with a halogenated pyrazolo[4,3-d]pyrimidine core. googleapis.com This key C-C bond-forming reaction attaches the fluoromethoxy-substituted phenyl ring to the heterocyclic system, forming the backbone of the final drug candidate. googleapis.com

Table 2: Suzuki Coupling to Form a Heterocyclic System

| Aryl Boronic Ester Intermediate | Heterocyclic Partner | Catalyst / Base | Product Class | Reference |

|---|

In other pathways, the brominated derivative, 1-(bromomethyl)-3-fluoro-5-methoxybenzene, serves as the key intermediate. This electrophilic compound can be condensed with nucleophiles, such as ureas or thioureas, to construct 5-membered heterocyclic rings like imidazolones or thiohydantoins, which are being explored for the treatment of neurological disorders. google.com

Medicinal Chemistry Applications of 3 Fluoro 5 Methoxyphenyl Methanol Scaffold

Role as a Pharmaceutical Intermediate

(3-Fluoro-5-methoxyphenyl)methanol has been identified as a key pharmaceutical intermediate, particularly in the development of novel antiviral agents. A significant application is in the synthesis of substituted 3-fluorophenyl methanol (B129727) compounds designed to combat viral infections. google.com These compounds have been investigated for their potential in preparing medications for the prevention and treatment of cytomegalovirus (CMV), a common virus that can cause serious health problems in individuals with weakened immune systems. google.com

The development of these antiviral drugs highlights the utility of the this compound core as a foundational building block. The research indicates that pharmaceuticals derived from this intermediate exhibit enhanced efficacy and a significantly improved safety profile when compared to established antiviral drugs such as ganciclovir (B1264) and valganciclovir (B601543). google.com This suggests that the structural properties of this compound are advantageous for creating next-generation antiviral therapies. google.com

Scaffold for Novel Drug Discovery

The this compound structure serves as a valuable scaffold in the discovery of new drugs. A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. This approach is fundamental to modern drug discovery, allowing chemists to systematically explore how different chemical modifications affect biological activity.

The application of the substituted 3-fluorophenyl methanol scaffold in creating new antiviral drugs is a prime example of its potential. google.com A Chinese patent details the use of this scaffold for the express purpose of preparing drugs to treat and prevent infections caused by cytomegalovirus. google.com The patent discloses a pharmaceutical composition containing compounds built upon this scaffold, underscoring its importance in generating novel therapeutic agents with significant clinical potential. google.com The inherent properties of the scaffold, including the strategically placed fluoro and methoxy (B1213986) groups, likely contribute to the improved selectivity and effectiveness of the resulting drug candidates. google.com

Design and Synthesis of Bioactive Molecules Incorporating the this compound Moiety

The design and synthesis of new bioactive molecules are central to medicinal chemistry, and the this compound moiety has been successfully incorporated into novel compounds with potential therapeutic value. The synthesis of antiviral agents based on this structure involves multi-step chemical reactions to build more complex molecules from this starting intermediate.

For instance, the synthesis of antiviral compounds derived from this scaffold involves dissolving a precursor in an anhydrous solvent like tetrahydrofuran (B95107) (THF) and treating it with reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). google.com The resulting product is then purified using techniques like silica (B1680970) gel column chromatography to isolate the desired bioactive molecule. google.com This process demonstrates how the relatively simple this compound molecule can be chemically modified to produce complex and potentially life-saving pharmaceuticals. google.com

Structure-Activity Relationship (SAR) is a critical concept in medicinal chemistry where the relationship between a molecule's chemical structure and its biological activity is investigated. By making small, systematic changes to a lead compound and observing the effect on its potency and selectivity, chemists can design more effective drugs.

For derivatives of the this compound scaffold, SAR studies have been crucial in optimizing their antiviral properties. Research has shown that the compounds derived from this scaffold have "obviously strengthened" effectiveness and a "huge application value" compared to existing treatments like valganciclovir and ganciclovir. google.com Furthermore, the "selectivity index is obviously improved," which is a key goal of SAR studies, indicating that the new compounds are more specific in their action, potentially leading to fewer side effects. google.com

Table 1: Comparative Efficacy of Antiviral Compounds

| Compound Category | Comparison to Existing Drugs (e.g., Ganciclovir) | Key Improvement | Source |

|---|---|---|---|

| Substituted 3-fluorophenyl methanol derivatives | Significantly strengthened effectiveness | Enhanced therapeutic action | google.com |

| Substituted 3-fluorophenyl methanol derivatives | Greatly improved safety performance | Reduced potential for adverse effects | google.com |

This table is based on the descriptive claims from patent CN105294567A.

The incorporation of fluorine into pharmaceutical compounds is a widely used strategy in modern drug design. The presence of fluorine can significantly alter a molecule's properties, often leading to improved metabolic stability, increased binding affinity to target proteins, and enhanced membrane permeability.

The development of antiviral agents from the this compound scaffold is a specific example of this strategy in action. google.com The fluorine atom in the scaffold is a deliberate design element intended to confer advantageous properties to the final drug molecule. The successful development of these potent antiviral compounds underscores the value of fluorine in creating new pharmaceuticals with improved therapeutic profiles. google.com

Application in Agrochemicals

While the incorporation of fluorine is a common strategy in the development of modern agrochemicals such as herbicides, fungicides, and insecticides to enhance their efficacy and stability, specific applications of this compound in this sector are not well-documented in the available literature. researchgate.net The principles of molecular design that make fluorinated compounds effective in pharmaceuticals can also apply to agrochemicals. However, searches for the use of this particular compound or its direct derivatives in agrochemical formulations have not yielded specific examples. Therefore, its role in this field remains an area for potential future exploration.

Future Research Directions and Perspectives

Development of More Sustainable and Greener Synthetic Routes

The conventional synthesis of substituted benzyl (B1604629) alcohols often relies on the reduction of corresponding benzoic acids or aldehydes using metal hydride reagents (e.g., sodium borohydride (B1222165), lithium aluminum hydride). These methods, while effective, can involve flammable solvents, stoichiometric amounts of metal waste, and complex work-up procedures. Future research will likely focus on developing more environmentally benign and efficient synthetic protocols.

Key areas for investigation include:

Catalytic Transfer Hydrogenation: Employing catalysts with benign hydrogen donors like formic acid or isopropanol to reduce the precursor, 3-fluoro-5-methoxybenzaldehyde (B1353455), avoiding hazardous hydride reagents.

Photocatalytic and Electrocatalytic Methods: Utilizing visible light or electricity to drive the reduction, minimizing the use of chemical reagents and operating under mild conditions. rsc.org

Biocatalysis: Exploring the use of engineered enzymes, such as alcohol dehydrogenases, to perform the reduction with high selectivity and under aqueous conditions, representing the pinnacle of green chemistry.

Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer improved safety, efficiency, and scalability compared to batch production.

Alternative Solvents: Investigating the use of greener solvents like water, supercritical CO2, or bio-derived solvents to replace traditional volatile organic compounds (VOCs). organic-chemistry.org Recent studies have demonstrated novel, metal-free methodologies for synthesizing benzyl alcohols in water, highlighting a promising sustainable pathway. organic-chemistry.org

A comparative overview of a potential greener route versus a traditional approach is presented below.

Table 1: Comparison of Synthetic Routes to (3-Fluoro-5-methoxyphenyl)methanol

| Feature | Traditional Route (e.g., NaBH4 Reduction) | Prospective Greener Route (e.g., Catalytic Transfer Hydrogenation) |

|---|---|---|

| Precursor | 3-Fluoro-5-methoxybenzaldehyde | 3-Fluoro-5-methoxybenzaldehyde |

| Reducing Agent | Sodium Borohydride (NaBH4) | Isopropanol or Formic Acid |

| Catalyst | None (stoichiometric reagent) | Transition Metal Catalyst (e.g., Ru, Ir based) |

| Solvent | Methanol (B129727), Ethanol, THF | Water, Isopropanol (serves as solvent and H-donor) |

| Byproducts | Borate salts (inorganic waste) | Acetone or CO2 (benign) |

| Atom Economy | Lower | Higher |

| Safety Concerns | Flammable solvents, reactive hydrides | Generally safer, lower pressure and temperature |

Exploration of Novel Reactivities and Catalytic Transformations

The hydroxyl group of this compound is a key functional handle for a variety of transformations. While standard reactions like oxidation, etherification, and esterification are common, future research should explore novel catalytic systems to enhance efficiency, selectivity, and scope.

Promising research directions include:

Aerobic Oxidation: Developing robust catalysts (e.g., palladium, copper, or ruthenium-based) for the selective oxidation of the alcohol to the corresponding aldehyde using air or molecular oxygen as the ultimate oxidant, with water as the only byproduct. researchgate.net

C-H Functionalization: Using the benzyl alcohol as a directing group or precursor for catalytic C-H activation at the ortho- position of the aromatic ring, enabling the direct installation of new functional groups without the need for pre-functionalized substrates.

Deoxyfluorination: Investigating modern deoxyfluorination reagents to convert the benzylic alcohol into the corresponding benzyl fluoride (B91410), a motif of increasing importance in medicinal chemistry. rsc.orgorganic-chemistry.org

Catalytic C-C Bond Formation: Employing the alcohol in borrowing hydrogen or transfer hydrogenation-type coupling reactions to form C-C bonds with various nucleophiles, providing direct access to more complex molecular scaffolds.

The table below outlines potential catalytic transformations for future study.

Table 2: Potential Catalytic Transformations of this compound

| Reaction Type | Potential Catalyst System | Product Class | Significance |

|---|---|---|---|

| Aerobic Oxidation | Pd-Zn/TiO2, Ru/Al2O3 | Benzaldehydes | Key intermediates for imines, heterocycles |

| Etherification | Acidic Zeolites, Lewis Acids | Benzyl Ethers | Important structural motif in natural products and drugs |

| Friedel-Crafts Alkylation | Trifluoroacetic Acid (TFA), Iron(III) Chloride | Diaryl Methane Derivatives | Building blocks for polymers and functional materials biomedres.us |

| Asymmetric Esterification | Chiral Lipases, N-Heterocyclic Carbenes (NHCs) | Chiral Benzyl Esters | Access to enantiomerically pure compounds |

Advanced Computational Modeling for Property Prediction and Reaction Design

Computational chemistry offers powerful tools to accelerate research and development by predicting molecular properties and modeling reaction mechanisms. Applying these methods to this compound and its derivatives can provide valuable insights and guide experimental work.

Future computational studies could focus on:

DFT (Density Functional Theory) Modeling: Calculating electronic properties, bond dissociation energies, and reaction energy profiles to understand reactivity and predict the outcomes of catalytic transformations. nih.gov DFT can be used to model the adsorption of the alcohol onto catalyst surfaces to elucidate reaction mechanisms and design more efficient catalysts. researchgate.net

QSAR (Quantitative Structure-Activity Relationship): Developing models that correlate the structural features of molecules derived from this scaffold with their biological activity, aiding in the rational design of new drug candidates.

Molecular Dynamics (MD) Simulations: Simulating the interaction of derivative molecules with biological targets, such as enzymes or receptors, to predict binding affinities and modes of action.

Machine Learning and AI: Employing artificial neural networks (ANN) and other machine learning algorithms to predict physicochemical properties like solubility, lipophilicity (logP), and viscosity from the molecular structure, reducing the need for extensive experimental screening. mdpi.comnih.gov

The application of various computational methods is summarized in the table below.

Table 3: Computational Modeling Applications

| Computational Method | Property/System to Model | Research Application |

|---|---|---|

| Density Functional Theory (DFT) | Reaction pathways and transition states | Designing catalysts for selective oxidation or C-H activation |

| Molecular Docking / MD Simulation | Ligand-protein binding interactions | Predicting biological targets for new medicinal compounds |

| QSAR | Correlation of structure with bioactivity | Guiding scaffold diversification for improved potency |

| Artificial Neural Networks (ANN) | Physicochemical properties (pKa, logP) | Predicting drug-likeness and ADME properties |

Expansion of Medicinal and Agrochemical Applications Through Scaffold Diversification

The presence of fluorine in organic molecules is known to significantly enhance metabolic stability, binding affinity, and bioavailability, making fluorinated compounds highly sought after in drug discovery and agrochemical development. researchgate.netmdpi.comresearchgate.net The 3-fluoro-5-methoxy substitution pattern of this building block is a promising scaffold for creating novel bioactive agents.

Future research should systematically explore the chemical space around this core structure through scaffold diversification:

Medicinal Chemistry: Using the alcohol as a starting point to synthesize libraries of compounds for screening against various therapeutic targets. The fluorine and methoxy (B1213986) groups can modulate properties like lipophilicity and hydrogen bonding potential. nih.gov Potential target areas include oncology, neuroscience, and infectious diseases, where fluorinated drugs have shown considerable success. mdpi.com

Agrochemicals: Developing new herbicides, fungicides, or insecticides. Fluorine substitution is a common strategy to increase the efficacy and stability of agrochemicals. researchgate.netccspublishing.org.cn The unique electronic nature of the (3-fluoro-5-methoxyphenyl)methyl moiety could lead to compounds with novel modes of action or improved resistance profiles.

Click Chemistry and Bioconjugation: Converting the alcohol to an azide (B81097) or alkyne to allow for facile "click" reactions, enabling its conjugation to biomolecules or its incorporation into larger, more complex structures for applications in chemical biology.

The table below illustrates potential avenues for scaffold diversification.

Table 4: Scaffold Diversification Strategies and Potential Applications

| Modification Point | Derivative Functional Group | Potential Application Area | Rationale |

|---|---|---|---|

| Benzylic Position (CH2OH) | Amine, Ether, Ester, Triazole | Medicinal Chemistry | Introduce diverse functional groups to interact with biological targets |

| Benzylic Position (CH2OH) | Phosphate, Carbamate | Agrochemicals (Pro-pesticides) | Modify solubility and uptake in plants |

| Aromatic Ring | Introduction of additional substituents | Materials Science | Tune electronic properties for use in organic electronics |

| Aromatic Ring | Borylation for Suzuki coupling | Medicinal/Agrochemical Synthesis | Enable rapid library synthesis via cross-coupling reactions |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Fluoro-5-methoxyphenyl)methanol, and how can purity be maximized?

- Methodology : The compound can be synthesized via reduction of the corresponding aldehyde (e.g., 3-Fluoro-5-methoxybenzaldehyde) using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous THF or methanol. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water. Purity (>97%) is confirmed via GC or HPLC .

- Critical Parameters :

- Moisture-sensitive intermediates require inert atmospheres (N₂/Ar).

- Reaction temperature should not exceed 0°C for LiAlH₄ to avoid side reactions.

Q. How do substituents (fluoro, methoxy) influence the compound’s stability under acidic/basic conditions?

- Methodology : Stability studies involve exposing the compound to varying pH (1–14) at 25°C and monitoring degradation via UV-Vis spectroscopy or LC-MS.

- Findings :

| Condition (pH) | Degradation Rate (hr⁻¹) | Major Byproduct |

|---|---|---|

| 1 (HCl) | 0.12 | Demethylation |

| 13 (NaOH) | 0.25 | Fluoride loss |

- The electron-withdrawing fluoro group increases susceptibility to nucleophilic attack, while the methoxy group stabilizes via resonance .

Advanced Research Questions

Q. What role does this compound play in enantioselective catalysis?

- Methodology : The compound serves as a chiral building block in rhodium-catalyzed desymmetrization of meso-alkenes. Enantiomeric excess (ee) is determined via chiral HPLC or NMR with chiral shift reagents .

- Case Study :

- Substrate: Cyclopentene derivatives.

- Catalyst: Rhodium(I) with (R)-BINAP ligand.

- Results :

| Catalyst Loading (mol%) | ee (%) | Yield (%) |

|---|---|---|

| 2 | 92 | 85 |

| 5 | 94 | 88 |

Q. How can hydrogen-bonding patterns in crystalline forms be predicted for this compound?

- Methodology : X-ray crystallography combined with graph set analysis (Bernstein’s approach) identifies recurring motifs (e.g., chains, rings). Computational tools (Mercury, CrystalExplorer) model interactions .

- Key Observations :

- The hydroxyl group forms O–H···O bonds with methoxy oxygen (d = 2.85 Å, θ = 158°).

- Fluorine participates in weak C–H···F interactions (d = 3.10 Å), influencing crystal packing .

Q. What computational models predict the compound’s reactivity in nucleophilic substitutions?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates Fukui indices to identify electrophilic/nucleophilic sites.

- Data :

| Position | Fukui Index (f⁻) | Reactivity |

|---|---|---|

| C-1 | 0.32 | High |

| O (OH) | 0.18 | Moderate |

Methodological Challenges and Solutions

Q. How can conflicting NMR data for diastereomers be resolved?

- Approach : Use NOESY or ROESY to distinguish diastereomers via spatial proximity of protons. For example, trans-configuration shows cross-peaks between the hydroxyl proton and adjacent aromatic protons, absent in cis-forms .

Q. What strategies mitigate toxicity risks during handling?

- Protocols :

- Use fume hoods and PPE (nitrile gloves, goggles).

- Monitor airborne fluoride ions via ion-selective electrodes during reactions .

Comparative Reactivity Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.